N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide
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Overview
Description
N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide is a compound that combines the structural features of adamantane and sulfonamide Adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure, while sulfonamides are a class of compounds widely used in medicinal chemistry for their antibacterial properties
Mechanism of Action
Target of Action
The primary target of N-[2-(Adamantan-1-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide is the Dengue virus (DENV) . DENV is a major public health concern in many tropical and sub-tropical regions . The development of agents that are able to inhibit DENV is therefore of utmost importance .
Mode of Action
The compound interacts with DENV, leading to significant anti-DENV serotype 2 activity .
Biochemical Pathways
The compound affects the biochemical pathways related to the replication and spread of DENV . By inhibiting DENV, the compound disrupts these pathways, preventing the virus from causing further harm .
Pharmacokinetics
It is known that the compound shows low cytotoxicity , which suggests that it may have good bioavailability and be well-tolerated in the body.
Result of Action
The result of the compound’s action is a significant reduction in DENV activity . This leads to a decrease in the severity of Dengue fever symptoms and helps to prevent the spread of the virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the adamantane derivative. Adamantane can be functionalized through various methods, such as halogenation or oxidation, to introduce reactive groups. The next step involves the reaction of the adamantane derivative with an appropriate sulfonamide precursor, such as 4-chloro-3-methoxybenzenesulfonyl chloride, under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ more cost-effective reagents and solvents, as well as advanced purification techniques like crystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an N-aryl sulfonamide, while oxidation of the methoxy group could produce a benzoic acid derivative .
Scientific Research Applications
N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly for its potential antibacterial and antiviral properties.
Materials Science: The adamantane moiety imparts stability and rigidity, making it useful in the development of advanced materials like polymers and nanomaterials.
Biological Studies: It can be used to study the interactions of sulfonamide derivatives with biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
N-[2-(adamantan-1-yl)ethyl]-4-chlorobenzene-1-sulfonamide: Similar structure but lacks the methoxy group.
N-[2-(adamantan-1-yl)ethyl]-4-methoxybenzene-1-sulfonamide: Similar structure but lacks the chlorine atom.
N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-hydroxybenzene-1-sulfonamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide is unique due to the combination of the adamantane and sulfonamide moieties, along with the specific substitution pattern on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-4-chloro-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClNO3S/c1-24-18-9-16(2-3-17(18)20)25(22,23)21-5-4-19-10-13-6-14(11-19)8-15(7-13)12-19/h2-3,9,13-15,21H,4-8,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTQOSJILUJJEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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